molecular formula C16H22FNO2 B7168616 1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one

1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one

Cat. No.: B7168616
M. Wt: 279.35 g/mol
InChI Key: QGQMHMRLQGMCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one typically involves the reaction of 3-fluorophenylmorpholine with a suitable ketone precursor under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it acts as an inhibitor of selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain . This interaction can modulate various physiological processes and has potential therapeutic implications.

Comparison with Similar Compounds

1-[2-(3-Fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective inhibitor of certain enzymes.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)morpholin-4-yl]-2-methylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2/c1-3-5-12(2)16(19)18-8-9-20-15(11-18)13-6-4-7-14(17)10-13/h4,6-7,10,12,15H,3,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQMHMRLQGMCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCOC(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.